Cas no 178992-37-5 ((2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid)
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-pyrrol-2-yl)-2-Propenoic acid
- DB-215126
- MFCD06205264
- (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
- NS-01066
- (E)-3-(1H-PYRROL-2-YL)ACRYLIC ACID
- 49653-15-8
- SCHEMBL1079165
- CS-0369026
- AKOS013465275
- 178992-37-5
- EN300-624154
- EN300-150700
- 3-(1H-pyrrol-2-yl)acrylic acid
- Z1198166880
- CHEMBL1771760
- CS-0253084
- (E)-3-(1H-pyrrol-2-yl)prop-2-enoic Acid
- 867-783-6
- 3-(1H-pyrrol-2-yl)prop-2-enoic acid
-
- MDL: MFCD06205264
- Inchi: 1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+
- InChI Key: IMYGTWMJKVNQNY-ONEGZZNKSA-N
- SMILES: OC(/C=C/C1=CC=CN1)=O
Computed Properties
- Exact Mass: 137.047678466Da
- Monoisotopic Mass: 137.047678466Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.1Ų
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E460003-10mg |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E460003-50mg |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E460003-100mg |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 100mg |
$ 230.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | K07056-1g |
3-(1H-pyrrol-2-yl)-2-Propenoic acid |
178992-37-5 | 96% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | K07056-2g |
3-(1H-pyrrol-2-yl)-2-Propenoic acid |
178992-37-5 | 96% | 2g |
$650 | 2024-07-28 | |
| OTAVAchemicals | 3666577-50MG |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 95% | 50MG |
$171 | 2023-06-25 | |
| OTAVAchemicals | 3666577-100MG |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 95% | 100MG |
$229 | 2023-06-25 | |
| OTAVAchemicals | 3666577-250MG |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 95% | 250MG |
$309 | 2023-06-25 | |
| OTAVAchemicals | 3666577-1000MG |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 95% | 1g |
$459 | 2023-06-25 | |
| A2B Chem LLC | AO86163-1g |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
178992-37-5 | 95.00% | 1g |
$532.00 | 2024-04-20 |
(2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Recent Advances in the Study of (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid (CAS: 178992-37-5)
The compound (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid (CAS: 178992-37-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This α,β-unsaturated carboxylic acid derivative, featuring a pyrrole moiety, exhibits unique electronic properties and structural characteristics that make it a valuable scaffold for drug discovery and biochemical probe development.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The electron-rich pyrrole ring combined with the conjugated double bond system creates a pharmacophore that can interact with multiple biological targets, particularly those involving π-π stacking interactions.
Structural-activity relationship (SAR) investigations have revealed that modifications at the carboxylic acid functionality of 178992-37-5 can significantly alter its biological properties. A 2024 study in Bioorganic Chemistry reported that ester derivatives of this compound showed enhanced cellular permeability while maintaining target engagement, suggesting potential for prodrug development.
Notably, research published in ACS Chemical Biology (2023) identified (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid as a novel inhibitor of certain inflammatory pathways. The compound was found to selectively modulate NF-κB signaling at micromolar concentrations, with minimal cytotoxicity observed in primary cell cultures. This finding opens new avenues for developing anti-inflammatory agents based on this chemical scaffold.
From a synthetic chemistry perspective, recent advances in catalytic methodologies have improved the efficiency of producing 178992-37-5 and its derivatives. A 2024 Nature Communications paper described a photoredox-catalyzed approach that enables the stereoselective synthesis of this compound under mild conditions, addressing previous challenges in large-scale production.
Ongoing research is exploring the application of this compound in targeted drug delivery systems. Preliminary results from a 2024 study in Advanced Drug Delivery Reviews suggest that the pyrrole moiety of 178992-37-5 can be functionalized to create pH-responsive drug conjugates, potentially enabling tumor-selective release of therapeutic payloads.
As the understanding of this compound's biological activities and synthetic potential continues to grow, (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid is increasingly recognized as a promising scaffold for the development of new chemical probes and therapeutic agents. Future research directions likely will focus on optimizing its pharmacokinetic properties and expanding its applications in chemical biology.
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